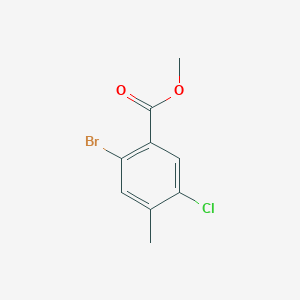

Methyl 2-bromo-5-chloro-4-methylbenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrClO2 |

|---|---|

Molecular Weight |

263.51 g/mol |

IUPAC Name |

methyl 2-bromo-5-chloro-4-methylbenzoate |

InChI |

InChI=1S/C9H8BrClO2/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4H,1-2H3 |

InChI Key |

AYHCWHCWQSWWRE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C(=O)OC)Br |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for Methyl 2 Bromo 5 Chloro 4 Methylbenzoate

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of Methyl 2-bromo-5-chloro-4-methylbenzoate provides a logical framework for devising its synthetic routes. The primary disconnections involve the carbon-halogen and carbon-carbon bonds associated with the functional groups on the aromatic ring, as well as the ester linkage.

The most logical disconnections are:

Ester Bond: The methyl ester can be disconnected to reveal the corresponding carboxylic acid, 2-bromo-5-chloro-4-methylbenzoic acid. This suggests that a final esterification step is a viable synthetic strategy.

Aryl-Halogen Bonds: The bromo and chloro substituents can be disconnected, leading to simpler aromatic precursors. The order of these disconnections is crucial and is guided by the directing effects of the existing substituents on the aromatic ring.

Disconnecting the bromo group points to 5-chloro-4-methylbenzoic acid as a key intermediate.

Disconnecting the chloro group suggests 2-bromo-4-methylbenzoic acid as a potential precursor.

Considering the directing effects, a plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Pathway for this compound

This analysis suggests that the synthesis can commence from a substituted toluene (B28343) derivative, followed by a series of functional group interconversions and introductions.

Established Synthetic Pathways and Reported Preparations

Based on the retrosynthetic analysis and established chemical transformations, several synthetic pathways can be proposed for the preparation of this compound. These routes typically involve a multi-step sequence starting from readily available aromatic precursors.

A common strategy involves the sequential functionalization of a simple aromatic precursor such as 4-methylbenzoic acid or a related toluene derivative. One potential route begins with the chlorination of 4-methylbenzoic acid, followed by bromination and finally esterification. The directing effects of the carboxyl and methyl groups play a significant role in the regioselectivity of the halogenation steps.

Another approach could start from a pre-functionalized aromatic ring, such as 2-amino-4-methylbenzoic acid, and then introduce the chloro and bromo groups through diazotization and subsequent Sandmeyer or related reactions. thieme-connect.com

Functional group interconversions are pivotal in the synthesis of polysubstituted aromatic compounds. A key transformation in the synthesis of similar halo-substituted benzoic acids is the Sandmeyer reaction. thieme-connect.comresearchgate.net This reaction allows for the introduction of a chloro group by the diazotization of an amino group, followed by treatment with a copper(I) chloride solution. thieme-connect.com

For instance, a synthetic route could involve the nitration of a suitable toluene derivative, followed by reduction of the nitro group to an amine. This amine can then be converted to a diazonium salt, which subsequently reacts to introduce the chloro substituent. thieme-connect.com Bromination can be carried out at an appropriate stage, often directed by the existing functional groups.

The final step in many synthetic sequences for this compound is the esterification of the corresponding carboxylic acid, 2-bromo-5-chloro-4-methylbenzoic acid. Several standard methods can be employed for this transformation:

Fischer-Speier Esterification: This classic method involves refluxing the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Reaction with Thionyl Chloride or Oxalyl Chloride: The carboxylic acid can be converted to the more reactive acid chloride using thionyl chloride or oxalyl chloride. google.com The resulting acid chloride is then treated with methanol to form the methyl ester. This method is often high-yielding and proceeds under mild conditions.

Alkylation of a Carboxylate Salt: The carboxylic acid can be deprotonated with a base to form a carboxylate salt, which is then reacted with a methylating agent like methyl iodide or dimethyl sulfate.

Reaction Conditions and Parameter Optimization

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions and the choice of reagents and catalysts. Optimization of these parameters is crucial for maximizing the yield and purity of the final product.

The selection of reagents and catalysts is critical in each step of the synthesis. For instance, in bromination reactions, N-bromosuccinimide (NBS) is often preferred over elemental bromine as it is easier to handle and can provide better regioselectivity. researchgate.net The choice of solvent can also influence the outcome of the reaction.

In the Sandmeyer reaction, the yield can be influenced by the temperature, the concentration of the diazonium salt, and the nature of the copper catalyst. thieme-connect.com For example, the use of freshly prepared copper(I) chloride is often recommended for higher yields.

The table below summarizes the influence of various reagents and catalysts on the key reaction steps in the synthesis of related compounds, which can be extrapolated to the synthesis of this compound.

| Reaction Step | Reagent/Catalyst | Effect on Yield and Selectivity |

| Bromination | N-Bromosuccinimide (NBS) | Often provides higher selectivity and is a safer alternative to liquid bromine. researchgate.net |

| Iron(III) bromide (FeBr₃) | Lewis acid catalyst that polarizes the bromine molecule, facilitating electrophilic aromatic substitution. | |

| Chlorination (Sandmeyer) | Copper(I) chloride (CuCl) | Catalyzes the conversion of the diazonium salt to the aryl chloride, generally providing good yields. thieme-connect.com |

| Sodium Nitrite/HCl | Used for the in-situ formation of the diazonium salt from the corresponding amine. thieme-connect.com | |

| Esterification | Sulfuric Acid (H₂SO₄) | A strong acid catalyst for Fischer esterification, driving the reaction towards the product. |

| Thionyl Chloride (SOCl₂) | Converts the carboxylic acid to a highly reactive acid chloride, leading to high yields of the ester upon reaction with methanol. google.com |

Careful optimization of these parameters is essential for developing a robust and efficient synthesis of this compound.

Industrial Scale-Up Considerations and Process Chemistry Development

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations aimed at ensuring safety, efficiency, cost-effectiveness, and sustainability.

Process optimization for scale-up focuses on maximizing yield and purity while minimizing cost and waste. This involves fine-tuning reaction parameters such as temperature, pressure, and catalyst loading. Purification methods must also be scalable. While laboratory syntheses often rely on column chromatography, this is generally impractical and expensive for large quantities. chemicalbook.com Therefore, developing robust crystallization, distillation, or solvent extraction procedures is essential for industrial processes. thieme-connect.com For instance, the purification of a similar intermediate was achieved by refluxing the crude mixture in acetonitrile (B52724) to selectively remove a succinimide (B58015) byproduct, a method far more scalable than chromatography. thieme-connect.com

Safety and environmental impact are paramount. Large-scale reactions are often conducted in specialized equipment, such as glass-lined reactors, to handle corrosive materials. thieme-connect.com The development of continuous flow processes is an increasingly popular strategy to enhance safety, particularly for hazardous reactions like brominations, by minimizing the volume of reactive intermediates at any given time. nih.govresearchgate.net A successful scale-up of a multi-step synthesis for a related compound to a 70 kg batch highlights the feasibility of producing complex intermediates on an industrial scale through careful process development. thieme-connect.com

Analysis and Mitigation of Process-Related Impurities

Identification of Byproducts (e.g., Dibrominated Species)

During the synthesis of this compound, several process-related impurities can form, affecting the final product's purity. The nature of these byproducts depends heavily on the synthetic route and reaction conditions.

In syntheses involving electrophilic bromination, a common and challenging impurity is the dibrominated species . This byproduct arises from the over-bromination of the aromatic ring, where a second bromine atom is added. The formation of this impurity is often promoted by higher reaction temperatures and an excessive amount of the brominating agent. thieme-connect.com

Another potential class of impurities is isomeric byproducts . Depending on the directing effects of the substituents already present on the aromatic ring (chloro, methyl, and methyl ester groups), bromination may occur at positions other than the desired C-2 position. For example, in the synthesis of the related 5-bromo-2-chlorobenzoic acid, the formation of the 4-bromo-2-chlorobenzoic acid isomer is a known issue. epo.org

If N-bromosuccinimide (NBS) is used as the brominating agent, succinimide is generated as a stoichiometric byproduct of the reaction. While not an impurity incorporated into the product structure, it must be effectively removed during workup and purification. thieme-connect.com

| Impurity Type | Potential Byproduct Example | Origin of Formation |

|---|---|---|

| Over-bromination | Dibrominated methyl-chloromethylbenzoate | Excess brominating agent; elevated reaction temperatures thieme-connect.com |

| Isomerization | Isomeric bromo-chloro-methylbenzoate | Non-regioselective electrophilic attack epo.org |

| Reagent Byproduct | Succinimide | Use of N-bromosuccinimide (NBS) as a reagent thieme-connect.com |

Strategies for Impurity Control and Removal

Effective control and removal of impurities are crucial for obtaining high-purity this compound. Strategies are tailored to the specific impurities generated during the synthesis.

To control the formation of dibrominated species , careful optimization of reaction conditions is paramount. This includes maintaining a low reaction temperature (e.g., 0–10°C) and precise control over the stoichiometry of the brominating agent. Studies have shown that using a minimal effective excess (e.g., ~1.2 equivalents) of NBS can maximize the yield of the desired monobrominated product while minimizing the dibromo impurity. thieme-connect.com

The generation of isomeric impurities can be suppressed by selecting highly regioselective reaction conditions. In some cases, the addition of specific catalysts or inhibitors can improve selectivity. For instance, one patented method for producing a similar compound reports that adding an inhibitor like sodium sulfide (B99878) to an NBS/sulfuric acid system can effectively inhibit the formation of an undesired positional isomer. epo.org

The removal of impurities is typically achieved through physical separation techniques. Recrystallization is a powerful method for purifying solid products, leveraging differences in solubility between the desired compound and impurities in a given solvent system. For the removal of reagent byproducts like succinimide , a strategy involving refluxing the crude solid in a solvent such as acetonitrile has proven effective, as the succinimide is highly soluble while the desired product is less so, allowing for its separation by filtration. thieme-connect.com For residual halogenated impurities, more advanced techniques such as reacting the crude product with a transition metal complex to facilitate dehalogenation followed by purification have also been described. google.com

Chemical Reactivity and Derivatization of Methyl 2 Bromo 5 Chloro 4 Methylbenzoate

Reactions Involving Halogen Substituents

The benzene (B151609) ring of Methyl 2-bromo-5-chloro-4-methylbenzoate is substituted with two different halogens, bromine and chlorine. The difference in their reactivity allows for selective transformations, particularly at the more reactive carbon-bromine bond.

Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgambeed.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In this compound, the ester group (-COOCH₃) is an electron-withdrawing group. However, it is positioned meta to the chlorine atom and para to the bromine atom. The presence of an electron-withdrawing group at the para position can stabilize the intermediate carbanion formed upon nucleophilic attack. libretexts.org Despite this, simple aryl halides are generally unreactive towards nucleophilic aromatic substitution because the intermediate is too high in energy to be formed at a practical rate. libretexts.org Therefore, forcing conditions, such as high temperatures and pressures, would likely be required to effect a substitution at either the chloro or bromo position. The bromine atom, being a better leaving group than chlorine, would be the more probable site of substitution if the reaction were to occur.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product | Notes |

|---|---|---|

| Sodium methoxide (NaOCH₃) | Methyl 5-chloro-2-methoxy-4-methylbenzoate | Requires harsh reaction conditions. Substitution occurs at the bromine position. |

| Ammonia (NH₃) | Methyl 2-amino-5-chloro-4-methylbenzoate | High temperature and pressure are typically necessary for amination of unactivated aryl halides. |

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura reaction, which typically employs a palladium catalyst, couples an organoboron compound with a halide. tcichemicals.com For aryl halides, the reactivity order for this coupling is generally I > Br > OTf >> Cl. tcichemicals.com

Given this reactivity trend, the bromine atom in this compound is the primary site for cross-coupling reactions, allowing for the selective formation of a new carbon-carbon bond while leaving the chlorine atom intact. This reaction is highly valued for its mild conditions, tolerance of various functional groups, and high yields. tcichemicals.com For example, reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base would yield a biaryl compound. tcichemicals.comresearchgate.net

Table 2: Example of a Suzuki-Miyaura Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

|---|

Halogen exchange reactions allow for the replacement of one halogen atom with another or with a different functional group. A common method is the metal-halogen exchange, often utilizing organolithium reagents like n-butyllithium. This reaction typically occurs more readily with aryl bromides than aryl chlorides. Treating this compound with n-butyllithium would preferentially form an aryllithium intermediate at the position of the bromine atom. rsc.org This highly reactive intermediate can then be quenched with various electrophiles to introduce a range of functional groups.

Another route for modifying the halogen substituents involves the Sandmeyer reaction. Although not a direct exchange, an amino group can be converted into a diazonium salt, which can then be displaced by a variety of substituents, including different halogens (e.g., iodine from potassium iodide) or cyano groups. google.com If a derivative such as Methyl 2-amino-5-chloro-4-methylbenzoate were available, this would provide another pathway for introducing diversity at that position.

Reactions Involving the Ester Functionality

The methyl ester group is another key reactive site in the molecule, enabling transformations into other carboxylic acid derivatives.

Esters can be hydrolyzed to their corresponding carboxylic acids under either acidic or basic conditions. byjus.com

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with a dilute aqueous acid, such as sulfuric acid. To drive the reaction to completion, it is often necessary to use a large excess of water or to remove the alcohol byproduct as it forms. byjus.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide. The reaction produces a carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. learncbse.in

Hydrolysis of this compound would yield 2-bromo-5-chloro-4-methylbenzoic acid. This carboxylic acid is a valuable intermediate itself, for instance, in the synthesis of certain pharmaceutical compounds. google.com

Table 3: Hydrolysis of this compound

| Conditions | Intermediate Product | Final Product |

|---|---|---|

| H₂SO₄ (aq), Heat | N/A (equilibrium reaction) | 2-bromo-5-chloro-4-methylbenzoic acid |

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is typically catalyzed by either an acid or a base. For example, reacting this compound with an excess of ethanol in the presence of an acid catalyst would lead to the formation of Ethyl 2-bromo-5-chloro-4-methylbenzoate and methanol (B129727). To ensure a high yield of the new ester, the equilibrium can be shifted by using the new alcohol as the solvent or by removing the methanol as it is formed.

This reaction is useful for modifying the ester group to alter the physical properties of the molecule, such as its solubility or boiling point, or to introduce a different functional handle for further reactions.

Reduction to Alcohol Derivatives

A common and effective method for such a reduction involves the use of a reducing agent like sodium borohydride in combination with a Lewis acid, such as boron trifluoride etherate (BF3•OEt2) or in a tetrahydrofuran complex (BF3•THF). This combination is known to efficiently reduce esters to alcohols. For instance, in the synthesis of related pharmaceutical intermediates, a similar reduction of a methyl benzoate derivative to a phenylmethanol was achieved using NaBH4/BF3•THF thieme-connect.comresearchgate.netthieme-connect.com.

The general reaction for the reduction of this compound to (2-bromo-5-chloro-4-methylphenyl)methanol is depicted below:

Reaction Scheme for Reduction to Alcohol

| Reactant | Reagents | Product |

|---|

This reduction is a critical step as the resulting benzyl alcohol can undergo further functionalization, such as conversion to a leaving group for subsequent nucleophilic substitution reactions.

Reactions Involving the Methyl Group

The methyl group on the aromatic ring of this compound is a site for several important chemical transformations, including benzylic bromination and oxidation. These reactions provide pathways to introduce further functionality into the molecule.

Benzylic bromination involves the substitution of a hydrogen atom on the methyl group with a bromine atom, yielding methyl 2-bromo-4-(bromomethyl)-5-chlorobenzoate. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), under thermal or photochemical conditions. This classic reaction is known as the Wohl-Ziegler bromination .

The resulting benzylic bromide is a highly reactive intermediate that can readily participate in nucleophilic substitution reactions, making it a valuable precursor for the synthesis of various derivatives. The general conditions for this transformation are summarized in the table below.

Typical Conditions for Benzylic Bromination

| Reagent | Initiator | Solvent | Conditions |

|---|

The use of less toxic solvents like 1,2-dichlorobenzene has been explored as a greener alternative to the traditionally used carbon tetrachloride .

The methyl group can be oxidized to a carboxylic acid, which in the case of this compound, would lead to the formation of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. This transformation is a key step in the synthesis of certain pharmaceutical intermediates.

A study on the development of an efficient process for a key intermediate of the SGLT2 inhibitor LH-1801 describes the oxidation of this compound (referred to as compound 4 in the study) to 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid (compound 5) thieme-connect.comresearchgate.netthieme-connect.com. The oxidation was successfully carried out using potassium permanganate (KMnO4) in the presence of phosphoric acid (H3PO4) at elevated temperatures. The reaction conditions were optimized, with screening of temperatures from 50 to 80°C thieme-connect.comresearchgate.net.

Oxidation of the Methyl Group

| Reactant | Oxidizing Agent | Acid | Temperature | Product |

|---|

This oxidation provides a dicarboxylic acid derivative where one of the carboxylic acid groups is protected as a methyl ester, allowing for selective reactions at the other carboxylic acid site.

Derivatization to Advanced Pharmaceutical Intermediates

This compound is a crucial starting material for the synthesis of advanced pharmaceutical intermediates, particularly for a class of drugs known as SGLT2 inhibitors, which are used in the treatment of type 2 diabetes thieme-connect.comresearchgate.netthieme-connect.com.

In the synthesis of the SGLT2 inhibitor LH-1801, this compound is first oxidized to 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid as described previously. This intermediate then undergoes a series of reactions to build a more complex molecular structure. The carboxylic acid is converted to an acyl chloride, followed by a Friedel-Crafts acylation reaction with 2-ethylthiophene. The resulting ketone is then reduced to a methylene group, and the methyl ester is reduced to the corresponding alcohol, ultimately leading to the key intermediate (2-bromo-5-chloro-4-((5-ethylthiophen-2-yl)methyl)phenyl)methanol thieme-connect.comresearchgate.net.

This synthetic pathway highlights the strategic importance of this compound as a foundational molecule, where each of its functional groups can be selectively manipulated to construct a pharmacologically active compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can elucidate a wide range of properties of Methyl 2-bromo-5-chloro-4-methylbenzoate, from its three-dimensional geometry to its electronic and vibrational characteristics. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to approximate the solutions to the Schrödinger equation.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure that seeks to determine the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

The planarity of the benzene (B151609) ring is a key feature, although minor distortions can be induced by the substituents. The orientation of the methyl and ester groups relative to the ring is also of interest. It is expected that the methyl group's C-H bonds will adopt a staggered conformation relative to the adjacent ring bonds. The ester group may exhibit some degree of non-planarity with the benzene ring to minimize steric hindrance with the ortho-bromo substituent.

Illustrative Data Table: Predicted Geometrical Parameters

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C=O Bond Length | ~1.21 Å |

| C-O (ester) Bond Length | ~1.36 Å |

| Benzene Ring C-C Bond Lengths | ~1.39 - 1.41 Å |

| C-C-C Bond Angles (in ring) | ~118° - 122° |

Note: These are typical values for similar molecular fragments and are presented for illustrative purposes.

Electronic Structure Analysis (HOMO-LUMO Orbital Energies)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For this compound, the presence of electron-withdrawing groups (bromo, chloro, and methyl ester) is expected to lower the energy of both the HOMO and LUMO. Conversely, the electron-donating methyl group would tend to raise these energy levels. The interplay of these substituents will determine the final HOMO-LUMO gap. A smaller gap suggests higher reactivity. The HOMO is likely to be localized on the benzene ring and the halogen atoms, which have lone pairs of electrons, while the LUMO is expected to be distributed over the carbonyl group and the aromatic ring.

Illustrative Data Table: Frontier Orbital Energies

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

Prediction of Vibrational Frequencies and Spectroscopic Correlations

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, it is possible to assign the characteristic stretching, bending, and torsional motions of the different functional groups within this compound.

The predicted spectrum would show characteristic peaks for the C=O stretching of the ester group, C-H stretching of the methyl and aromatic groups, and vibrations involving the C-Br and C-Cl bonds. Comparing the theoretical spectrum with experimental data, if available, can help to confirm the molecular structure.

Illustrative Data Table: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| Methyl C-H Stretch | 2900 - 3000 |

| C=O Stretch (ester) | 1720 - 1740 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (ester) | 1200 - 1300 |

| C-Cl Stretch | 700 - 800 |

| C-Br Stretch | 550 - 650 |

Note: These are typical frequency ranges for the specified functional groups.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals.

Illustrative Data Table: NBO Analysis - Second-Order Perturbation Theory

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | π* (C=C) | High |

| LP (Cl) | σ* (C-C) | Moderate |

| LP (Br) | σ* (C-C) | Moderate |

| σ (C-H) | σ* (C-C) | Low |

Note: LP denotes a lone pair. The stabilization energies are qualitative and for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are rich or poor in electron density, which in turn helps to predict the sites of electrophilic and nucleophilic attack.

In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the electronegative oxygen atom of the carbonyl group and, to a lesser extent, the chlorine and bromine atoms. These areas are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are anticipated around the hydrogen atoms of the methyl group and the aromatic ring, indicating sites that are favorable for nucleophilic attack.

Reactivity Indices and Electrophilicity-Based Charge Transfer Analysis

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These indices include:

Chemical Potential (μ): Related to the escaping tendency of electrons.

Chemical Hardness (η): Measures the resistance to charge transfer.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors for this compound would be influenced by its specific combination of electron-donating and electron-withdrawing substituents. The calculated values would allow for a comparison of its reactivity with other related compounds.

Illustrative Data Table: Global Reactivity Descriptors

| Descriptor | Formula | Predicted Value (eV) |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.0 to -5.0 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.25 to 2.75 |

| Global Softness (S) | 1 / (2η) | 0.18 to 0.22 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.9 to 3.5 |

Note: These values are hypothetical and based on the illustrative HOMO/LUMO energies.

In Silico Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational chemistry provides a powerful avenue for predicting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts, in the absence of experimental data. For this compound, in silico methods can offer valuable insights into its structural characterization. These predictions are typically achieved through software that employs various algorithms, including empirical databases, machine learning models, and quantum mechanical calculations like Density Functional Theory (DFT).

The predicted NMR chemical shifts are influenced by the electron distribution around the nuclei, which is in turn affected by the electronic effects of the substituents on the benzene ring. In this compound, the bromine and chlorine atoms are electron-withdrawing groups, which generally deshield the nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield). Conversely, the methyl group is an electron-donating group, which tends to shield adjacent nuclei, resulting in a lower chemical shift (upfield). The ester group (-COOCH₃) is electron-withdrawing and will also influence the chemical shifts of the aromatic protons and carbons.

By utilizing computational models, which take these substituent effects into account, it is possible to generate predicted ¹H and ¹³C NMR spectra. The following tables present the predicted chemical shifts for this compound, based on computational predictions.

Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the protons of the methyl and methoxy (B1213986) groups. The chemical shifts of the aromatic protons are particularly sensitive to the positions of the bromo, chloro, and methyl substituents.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ar-H (position 3) | 7.85 | Singlet |

| Ar-H (position 6) | 7.45 | Singlet |

| -OCH₃ | 3.90 | Singlet |

| -CH₃ | 2.40 | Singlet |

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents, with the carbons bearing the electronegative bromine and chlorine atoms expected to be significantly deshielded. The carbonyl carbon of the ester group will also have a characteristic downfield chemical shift.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 165.5 |

| Ar-C (position 4) | 140.0 |

| Ar-C (position 5) | 135.0 |

| Ar-C (position 1) | 133.0 |

| Ar-C (position 3) | 132.5 |

| Ar-C (position 6) | 130.0 |

| Ar-C (position 2) | 125.0 |

| -OCH₃ | 52.5 |

| -CH₃ | 20.0 |

These in silico predictions serve as a valuable guide for the potential experimental characterization of this compound and can aid in the interpretation of its actual NMR spectra once they are acquired.

Analytical Methodologies for Quantitative and Qualitative Analysis

Chromatographic Techniques for Purity Assessment

Chromatographic methods are fundamental in separating Methyl 2-bromo-5-chloro-4-methylbenzoate from impurities and unreacted starting materials. These techniques are essential for assessing the purity of the final product and for monitoring the progress of the reaction.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of halogenated aromatic compounds like this compound. rsc.orgchromforum.org It is widely used for quantifying a broad range of aromatic metabolites. nih.gov The technique's robustness and precision make it suitable for determining the purity of such compounds. nih.gov

For the analysis of halogenated aromatics, reversed-phase HPLC is a common approach. chromforum.org The separation is typically achieved on a C18 column, where the differential partitioning of the analyte and impurities between the stationary phase and a mobile phase allows for their resolution. chromforum.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water, sometimes with additives like trifluoroacetic acid to improve peak shape. chromforum.orgwur.nl Detection is commonly performed using a UV detector, as aromatic compounds strongly absorb UV light. libretexts.orgnih.gov The selection of the detection wavelength is critical for achieving optimal sensitivity. rsc.org

Table 1: Illustrative HPLC Parameters for Analysis of Substituted Benzoates

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Temperature | Ambient |

Gas Chromatography (GC)

Gas Chromatography (GC) is a vital analytical technique in the pharmaceutical industry for ensuring the purity and quality of drug products. omicsonline.org It is particularly effective for the separation and quantification of volatile and semi-volatile compounds, making it suitable for the analysis of this compound. omicsonline.orgpharmamanual.com GC plays a crucial role in quality control by verifying the identity and purity of active pharmaceutical ingredients (APIs) and intermediates. pharmamanual.comopenaccessjournals.com

When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for the identification and quantification of both known and unknown impurities. omicsonline.orgspectrabase.com The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the column. numberanalytics.com For halogenated compounds, an Electron Capture Detector (ECD) can be particularly sensitive. numberanalytics.com The choice of the GC column is critical for achieving optimal separation of the target compound from any potential impurities. chromatographyonline.com

Table 2: Typical GC Parameters for the Analysis of Halogenated Aromatic Esters

| Parameter | Condition |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) google.comgoogleapis.com |

| Carrier Gas | Helium at a constant flow rate |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, ramp to 280 °C at 10 °C/min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique frequently used in organic synthesis laboratories to monitor the progress of reactions. sigmaaldrich.comlibretexts.org For the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product over time. googleapis.comgoogle.comgoogleapis.com

A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting materials. libretexts.org The plate is then developed in an appropriate solvent system, typically a mixture of a nonpolar and a polar solvent. The separated spots are visualized, often using UV light, as aromatic compounds can absorb UV radiation and appear as dark spots on a fluorescent background. libretexts.org The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction. libretexts.orgyoutube.com

Table 3: Example TLC System for Monitoring a Benzoate Ester Synthesis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (4:1 v/v) |

| Visualization | UV light (254 nm) libretexts.org |

| Observation | Disappearance of starting material spot and appearance of a new product spot with a different Rf value. |

Spectrophotometric Quantification Methods

UV-Vis spectrophotometry can be utilized for the quantitative analysis of aromatic compounds like this compound. tandfonline.com Substituted benzoic acids and their esters exhibit characteristic UV absorption spectra. researchgate.netacs.org The absorbance of a solution is directly proportional to the concentration of the absorbing species, a principle described by the Beer-Lambert law.

For quantification, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). rsc.orgnih.gov The λmax for benzoic acid derivatives is influenced by the solvent and the pH of the solution. rsc.orgdergipark.org.tr The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Titrimetric Analysis of Related Functional Groups

While direct titration of the ester itself is not standard, the purity of the starting material, the corresponding carboxylic acid, can be determined by acid-base titration. kyoto-kem.com This ensures the quality of the precursor before the esterification reaction. Similarly, the ester can be saponified with a known excess of a strong base, and the remaining base can be back-titrated with a standard acid to determine the ester content.

For instance, benzoic acid can be titrated with a standard solution of sodium hydroxide. uobasrah.edu.iq The endpoint of the titration can be determined using a pH indicator or potentiometrically. kyoto-kem.com The purity of sodium benzoate, a related salt, is often determined by titration with hydrochloric acid. scribd.comuomus.edu.iq

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. mt.com For this compound (C9H8BrClO2), elemental analysis determines the weight percentages of carbon, hydrogen, and other elements present. mt.comscribd.com

This analysis is typically performed using an automated CHNS analyzer, where the sample is combusted at a high temperature, and the resulting gases (CO2, H2O, N2, SO2) are separated and quantified. researchgate.netmeasurlabs.com The experimentally determined percentages of each element are then compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's stoichiometry and purity. scribd.com

Table 4: Theoretical Elemental Composition of this compound (C9H8BrClO2)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 9 | 108.09 | 41.02% |

| Hydrogen | H | 1.01 | 8 | 8.08 | 3.07% |

| Bromine | Br | 79.90 | 1 | 79.90 | 30.32% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 13.45% |

| Oxygen | O | 16.00 | 2 | 32.00 | 12.14% |

| Total | 263.52 | 100.00% |

Future Research Directions and Advanced Applications in Organic Synthesis

Exploration of Asymmetric Synthesis and Stereoselective Transformations

The prochiral nature of the aromatic ring in methyl 2-bromo-5-chloro-4-methylbenzoate, along with its reactive halogen substituents, makes it a compelling substrate for investigations into asymmetric synthesis and stereoselective transformations. Future research could focus on the development of catalytic methods to introduce chirality, leading to the synthesis of enantioenriched compounds with potential applications in pharmaceuticals and agrochemicals.

One promising avenue is the use of transition-metal-catalyzed cross-coupling reactions with chiral ligands. For instance, asymmetric Suzuki-Miyaura coupling reactions could be employed to introduce an aryl or vinyl group at the bromine-bearing carbon, creating a chiral axis. The choice of a suitable chiral phosphine (B1218219) ligand would be crucial in controlling the stereoselectivity of such transformations. Recent advancements in nickel- and palladium-catalyzed enantioselective couplings of aryl halides provide a strong foundation for this line of inquiry. acs.orgnih.govbeilstein-journals.org

Furthermore, the ester group could be a handle for stereoselective modifications. Enantioselective reduction of the ester to a primary alcohol, followed by further transformations, could lead to a variety of chiral products. Organocatalysis, in particular, offers a powerful toolkit for such stereoselective reactions, with chiral catalysts based on natural products like Cinchona alkaloids showing great promise in related systems. nih.gov

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly guiding synthetic methodologies, aiming to reduce environmental impact. mdpi.com Future research on this compound will likely prioritize the development of more sustainable synthetic routes.

Sustainable Solvents and Reagents

Traditional organic syntheses often rely on volatile and hazardous solvents. A key research direction would be the exploration of greener solvent alternatives for the synthesis and functionalization of this compound. This could include the use of ionic liquids, deep eutectic solvents, or even water, where possible. numberanalytics.com Additionally, the use of less toxic and more sustainable reagents for halogenation and esterification steps would be a significant advancement.

Catalytic Systems (e.g., Organocatalysis, Biocatalysis)

The development of efficient catalytic systems can significantly improve the atom economy and reduce waste in chemical processes. researchgate.net

Organocatalysis: As mentioned, organocatalysts could be employed for various transformations on the this compound scaffold. mdpi.com Their benefits include metal-free reaction conditions, often lower toxicity, and stability to air and moisture. Research could focus on organocatalytic C-H functionalization or nucleophilic aromatic substitution reactions.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild reaction conditions. nih.gov Flavin-dependent halogenases, for example, are enzymes capable of regioselective halogenation of aromatic compounds and could be engineered to act on precursors of this compound. rsc.orgnih.govchemrxiv.org Similarly, lipases could be explored for the enantioselective hydrolysis or transesterification of the methyl ester group.

Utilization as a Building Block for Complex Polyhalogenated Aromatic Frameworks

Polyhalogenated aromatic compounds are valuable precursors for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. science.govmdpi.comncert.nic.in The distinct reactivity of the bromine and chlorine substituents on this compound allows for sequential and site-selective cross-coupling reactions.

Future research could leverage this differential reactivity to construct intricate molecular architectures. For example, a Suzuki or Stille coupling could be performed selectively at the more reactive C-Br bond, followed by a subsequent coupling reaction at the C-Cl bond under different catalytic conditions. This stepwise approach would enable the controlled introduction of various functional groups, leading to the synthesis of highly substituted and complex aromatic frameworks. The resulting polyfunctional molecules could serve as scaffolds for drug discovery or as building blocks for novel organic materials. researchgate.net

Integration into Supramolecular Chemistry or Material Science Design

The presence of halogen atoms on the aromatic ring of this compound makes it an interesting candidate for applications in supramolecular chemistry and material science. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, is a powerful tool for the rational design of crystal structures and functional materials. acs.orgnih.gov

The bromine and chlorine atoms in this compound can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in other molecules. This property could be exploited to direct the self-assembly of molecules into well-defined supramolecular architectures, such as co-crystals with specific packing arrangements. rsc.orgmdpi.com Such controlled assemblies could lead to materials with interesting optical or electronic properties. researchgate.net

Furthermore, the incorporation of this polyhalogenated building block into polymers could impart desirable properties such as flame retardancy and thermal stability. Research in this area would involve the synthesis of monomers derived from this compound and their subsequent polymerization.

Role in Mechanistic Studies of Aromatic Halogenation and Esterification

The substituted nature of this compound makes it a valuable substrate for mechanistic studies of fundamental organic reactions.

Aromatic Halogenation: The existing substitution pattern on the benzene (B151609) ring influences the regioselectivity of further electrophilic aromatic halogenation. masterorganicchemistry.comwikipedia.orglumenlearning.comlibretexts.org Studying the introduction of an additional halogen atom onto this molecule could provide insights into the electronic and steric effects governing these reactions. Such studies could involve both experimental investigations and computational modeling to elucidate the reaction pathways and transition states. researchgate.net

Esterification: The steric hindrance around the carboxylic acid precursor of this compound, due to the ortho-bromo and ortho-methyl substituents, presents a challenge for esterification. acs.org Investigating the kinetics and mechanism of the esterification of 2-bromo-5-chloro-4-methylbenzoic acid would provide valuable data on reactions involving sterically demanding substrates. tcu.edulibretexts.org This could lead to the development of more efficient esterification methods for hindered carboxylic acids.

Below is a table summarizing potential research findings for the future applications of this compound:

| Research Area | Potential Transformation | Catalyst/Method | Potential Outcome |

| Asymmetric Synthesis | Desymmetrization via Suzuki Coupling | Pd(OAc)2 / Chiral Phosphine Ligand | Axially chiral biaryl compound |

| Green Chemistry | Selective Bromination of Precursor | Engineered Halogenase Enzyme | High regioselectivity under mild aqueous conditions |

| Complex Frameworks | Sequential Sonogashira Couplings | Pd(PPh3)4 (for C-Br) / Different Pd catalyst (for C-Cl) | Di-alkynylated aromatic compound |

| Supramolecular Chemistry | Co-crystallization | Halogen Bonding with a Dipyridyl derivative | Formation of a 1D supramolecular chain |

| Mechanistic Studies | Further Nitration | HNO3/H2SO4 | Determination of directing effects of existing substituents |

Q & A

Q. What are the established synthetic routes for Methyl 2-bromo-5-chloro-4-methylbenzoate?

Answer: The synthesis typically involves sequential halogenation and esterification steps. Bromination of the methyl-substituted benzoic acid precursor can be achieved using brominating agents like NBS (N-bromosuccinimide) under controlled conditions. Subsequent esterification with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC) yields the methyl ester. For regioselectivity, directing groups (e.g., methyl or chloro substituents) influence halogen positioning. Optimization of reaction parameters (temperature, solvent polarity) is critical to minimize side products like di-brominated derivatives .

Q. How is this compound characterized structurally and chemically?

Answer:

Q. What are the stability and storage requirements for this compound?

Answer:

| Parameter | Condition | Reference |

|---|---|---|

| Storage | Sealed container, dry, 0–6°C | |

| Light sensitivity | Protect from UV exposure | |

| Decomposition | Avoid high heat (>150°C) |

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve halogenation efficiency by stabilizing intermediates.

- Catalyst screening : Lewis acids (e.g., FeCl₃) enhance electrophilic substitution rates .

- In-line monitoring : Use HPLC or GC-MS to track intermediate formation and adjust stoichiometry dynamically .

Q. How do solvent effects and substituent electronic properties lead to contradictions in spectral data?

Answer:

- Solvent polarity : Polar solvents shift NMR signals due to hydrogen bonding (e.g., DMSO-d₆ vs. CDCl₃).

- Electron-withdrawing groups : The chloro substituent deshields adjacent protons, causing downfield shifts in H NMR. Discrepancies in FTIR C=O stretches (e.g., 1715 vs. 1725 cm⁻¹) may arise from crystal packing vs. solution-state measurements .

Q. What computational methods predict the biological activity of this compound?

Answer:

- Docking studies : Molecular docking with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) assesses binding affinity.

- QSAR models : Correlate substituent electronegativity (Br, Cl) with antimicrobial potency .

- ADMET prediction : Tools like SwissADME evaluate bioavailability and toxicity risks .

Q. What strategies address regioselectivity challenges during bromination?

Answer:

Q. What are the degradation pathways and environmental fate of this compound?

Answer:

- Hydrolysis : Ester cleavage under alkaline conditions forms 2-bromo-5-chloro-4-methylbenzoic acid.

- Photodegradation : UV exposure generates free radicals, leading to dehalogenation products .

- Environmental persistence : Low water solubility and high logP (~3.5) suggest bioaccumulation potential; ecotoxicity assays (e.g., Daphnia magna LC50) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.